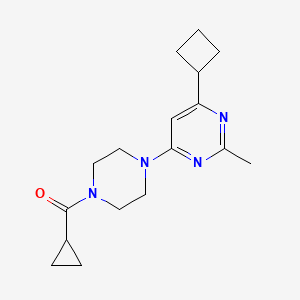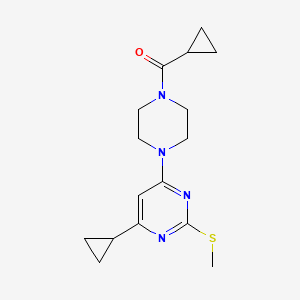![molecular formula C18H23N3O2S B6463539 3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione CAS No. 2640965-21-3](/img/structure/B6463539.png)
3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and have found applications as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest. Recent achievements toward their synthesis include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
1,8-Naphthyridines can undergo various chemical reactions. For example, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .科学研究应用
3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione has been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, it has been used in studies of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has also been studied for its potential use in drug delivery, as it can be used to target specific cells and tissues.
作用机制
Target of Action
Compounds with a 1,8-naphthyridine core have been found to exhibit diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
It’s known that 1,8-naphthyridines interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
1,8-naphthyridines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a 1,8-naphthyridine core have been found to exhibit diverse biological activities, including anti-cancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
实验室实验的优点和局限性
3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to synthesize and study. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. It is not water soluble, which can make it difficult to study in aqueous solutions. Additionally, it has a relatively low bioavailability, which can limit its efficacy.
未来方向
The potential applications of 3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione are vast, and there are many possible future directions for research. One possible direction is to further study its anti-inflammatory and anti-oxidant activities. Additionally, it could be studied for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It could also be studied for its potential use in drug delivery, as it could be used to target specific cells and tissues. Finally, it could be studied for its potential to act as a biomarker for various diseases.
合成方法
3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione is synthesized through a method called Suzuki coupling. This method involves the use of a palladium catalyst, an arylboronic acid, and an aryl halide. The palladium catalyst facilitates the formation of a carbon-carbon bond between the arylboronic acid and the aryl halide, resulting in the formation of the desired product. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
属性
IUPAC Name |
3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23)11-7-14(13-24)12-21-9-5-15(6-10-21)17-4-3-16-2-1-8-19-18(16)20-17/h1-4,8,14-15H,5-7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLHERDVMHZGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CC4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463457.png)
![1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463465.png)
![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)
![2-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463494.png)
![2-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463498.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463502.png)

![1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463512.png)
![2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B6463516.png)
![4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6463536.png)


![8-(2-cyclopropylpyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463546.png)
![5-fluoro-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6463548.png)